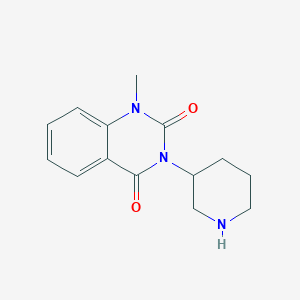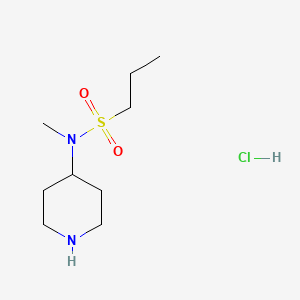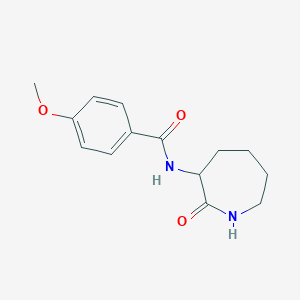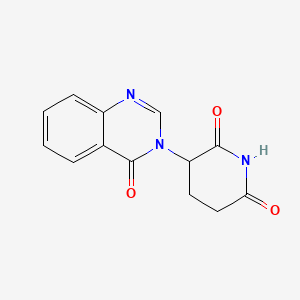![molecular formula C7H6IN3 B11859252 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 3rd position on the triazolo[4,3-a]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes. This method is efficient and operationally simple, typically carried out at room temperature. The reaction conditions are mild, and the process is atom-economic, providing facile access to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact and enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce complex fused ring systems .
Aplicaciones Científicas De Investigación
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing inhibitory activities against various cancer cell lines.
Biological Research: The compound is used in studies exploring its antibacterial and antifungal properties.
Material Science: It is utilized in the development of new materials with unique properties, such as coordination complexes and supramolecular assemblies.
Pharmaceutical Development: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as kinases and enzymes. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells. The compound binds to these proteins, disrupting their normal function and signaling pathways, ultimately inducing cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with similar structural features but different biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: A related compound with notable antibacterial and anticancer properties.
3-Hydroxytriazolo[4,3-a]pyridine: A hydroxylated derivative with distinct chemical reactivity and applications.
Uniqueness
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other triazolopyridine derivatives and contributes to its potential as a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C7H6IN3 |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3 |
Clave InChI |
XFYBYOFRTMSISW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)

![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)






![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)




